Benzo[f]quinoline, 1-ethyl-3-(4-methoxyphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzo[f]quinoline, 1-ethyl-3-(4-methoxyphenyl)- is a heterocyclic aromatic compound that belongs to the quinoline family. This compound is characterized by a fused benzene and pyridine ring system, with an ethyl group at the 1-position and a 4-methoxyphenyl group at the 3-position. Quinoline derivatives are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[f]quinoline, 1-ethyl-3-(4-methoxyphenyl)- can be achieved through various methods. One common approach involves the condensation of p-methoxybenzylidene-2-naphthylamine with methyl ethyl ketone. This reaction leads to a mixture of 1-ethyl- and 1,2-dimethyl-3-(p-methoxyphenyl)benzo[f]quinolines . The reaction typically requires acidic or basic conditions and may involve catalysts such as montmorillonite K-10 .
Industrial Production Methods
Industrial production of quinoline derivatives often employs green and sustainable methods. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are gaining popularity. These methods not only enhance the efficiency of the synthesis but also reduce the environmental impact .
Chemical Reactions Analysis
Types of Reactions
Benzo[f]quinoline, 1-ethyl-3-(4-methoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can convert nitro groups to amines or reduce carbonyl compounds to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, acids, and bases are employed depending on the type of substitution reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
Benzo[f]quinoline, 1-ethyl-3-(4-methoxyphenyl)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Benzo[f]quinoline, 1-ethyl-3-(4-methoxyphenyl)- involves its interaction with various molecular targets and pathways. In medicinal applications, it may inhibit enzymes such as DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell division . Additionally, it can induce apoptosis in cancer cells by interfering with cell signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Quinaldine: Another quinoline derivative with a methyl group at the 2-position.
Benzo[a]phenanthridine: A compound with a similar fused ring system but different substituents.
Indenoquinoline: Features an indene ring fused to the quinoline core.
Uniqueness
Benzo[f]quinoline, 1-ethyl-3-(4-methoxyphenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-methoxyphenyl group enhances its potential as a fluorescent probe and its interactions with biological targets .
Properties
CAS No. |
61430-46-4 |
---|---|
Molecular Formula |
C22H19NO |
Molecular Weight |
313.4 g/mol |
IUPAC Name |
1-ethyl-3-(4-methoxyphenyl)benzo[f]quinoline |
InChI |
InChI=1S/C22H19NO/c1-3-15-14-21(17-8-11-18(24-2)12-9-17)23-20-13-10-16-6-4-5-7-19(16)22(15)20/h4-14H,3H2,1-2H3 |
InChI Key |
WEFHQPGYYXWHSG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=NC2=C1C3=CC=CC=C3C=C2)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.